

Application Notes and Protocols for Ald-CH2-PEG3-Azide Reactions

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Compound of Interest

Compound Name: Ald-CH2-PEG3-Azide

Cat. No.: B605282

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the use of **Ald-CH2-PEG3-Azide**, a versatile heterobifunctional linker. This linker is particularly valuable in bioconjugation, drug delivery, and proteomics, enabling the connection of biomolecules through two distinct chemical reactions: hydrazone ligation via its aldehyde group and strain-promoted alkyne-azide cycloaddition (SPAAC) through its terminal azide.

Introduction

Ald-CH2-PEG3-Azide is a chemical linker featuring an aldehyde group and an azide moiety, separated by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1] The PEG spacer enhances water solubility and reduces potential steric hindrance during conjugation.[2] The aldehyde group reacts with hydrazide- or aminooxy-functionalized molecules to form a hydrazone or oxime bond, respectively. This reaction is particularly efficient under mild acidic conditions.[3] The azide group allows for highly specific and efficient "click chemistry" ligation with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a copper catalyst.[4][5] This dual reactivity makes **Ald-CH2-PEG3-Azide** a powerful tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.

Reaction Schemes

The two primary modes of reaction for **Ald-CH2-PEG3-Azide** are illustrated below.



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Caption: Reaction pathways of **Ald-CH₂-PEG₃-Azide**.

Quantitative Data Summary

The following table summarizes key quantitative data for the primary reactions of **Ald-CH₂-PEG₃-Azide**.

Parameter	Hydrazone Ligation with Hydrazide	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO
pH	4.5 - 6.0	7.0 - 8.5 (Higher pH generally increases rate)
Typical Buffer	Sodium Acetate	PBS, HEPES
Catalyst	Aniline (optional, but recommended)	None (Copper-free)
Temperature	Room Temperature (20-25°C)	4°C to 37°C
Reaction Time	1 - 24 hours	1 - 12 hours
Molar Ratio	1:1 to 1:5 (Linker:Molecule)	1.5:1 to 3:1 (DBCO:Azide)
Second-Order Rate Constant (k)	~1-10 M ⁻¹ s ⁻¹ (with aniline catalysis)	~0.3 - 1.2 M ⁻¹ s ⁻¹ (buffer dependent)
Notes	The reaction is reversible, but the equilibrium favors product formation.	The PEG linker can increase reaction rates by reducing steric hindrance.

Experimental Protocols

Protocol 1: Hydrazone Ligation with a Hydrazide-Functionalized Molecule

This protocol describes the conjugation of **Ald-CH₂-PEG₃-Azide** to a molecule containing a hydrazide group.

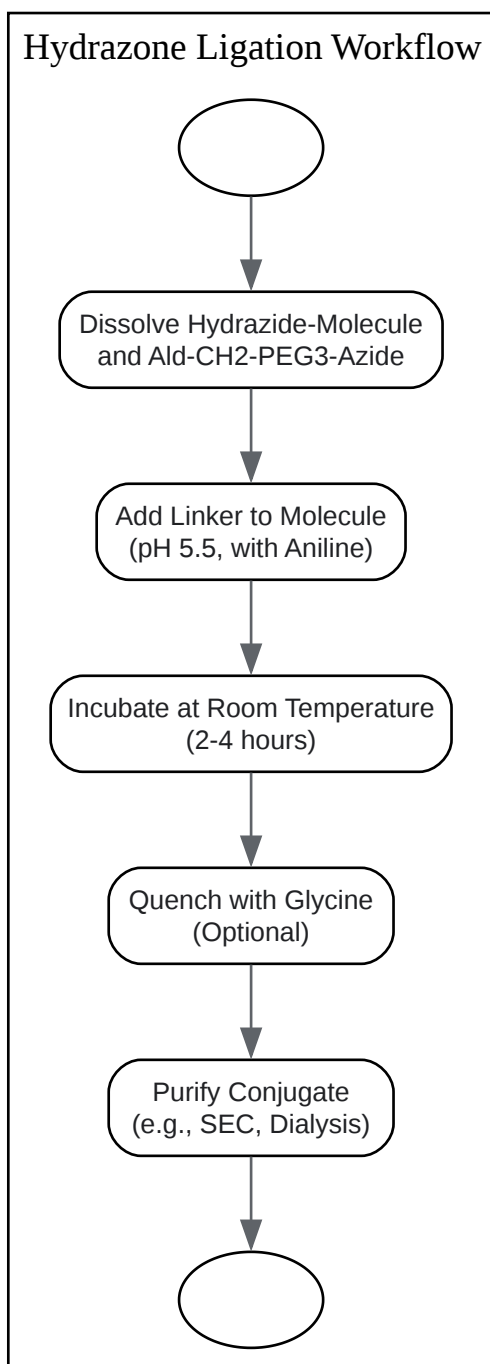
Materials:

- **Ald-CH₂-PEG₃-Azide**
- Hydrazide-functionalized molecule (e.g., protein, peptide, or small molecule drug)
- Reaction Buffer: 100 mM Sodium Acetate, pH 5.5

- Aniline solution (optional, catalyst): 1 M in DMSO
- Quenching solution: 1 M Glycine
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Dissolve Reactants:
 - Dissolve the hydrazide-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
 - Prepare a 10 mM stock solution of **Ald-CH₂-PEG3-Azide** in DMSO.
- Reaction Setup:
 - Add a 5-10 fold molar excess of the **Ald-CH₂-PEG3-Azide** stock solution to the solution of the hydrazide-functionalized molecule.
 - If using a catalyst, add the aniline solution to a final concentration of 10-20 mM.
- Incubation:
 - Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. The reaction can be left overnight if necessary.
- Quenching (Optional):
 - To quench any unreacted aldehyde groups, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
- Purification:
 - Remove excess linker and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).



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Caption: Workflow for Hydrazone Ligation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Functionalized Molecule

This protocol outlines the "click" reaction between the azide group of **Ald-CH₂-PEG3-Azide** (or a molecule conjugated to it via the aldehyde) and a DBCO-functionalized molecule.

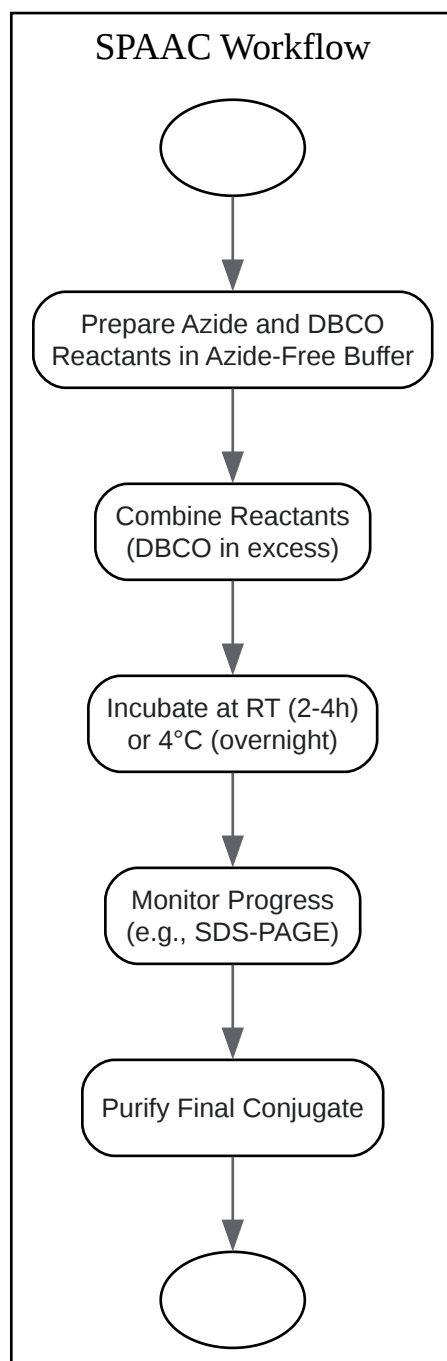
Materials:

- Azide-functionalized molecule (e.g., the product from Protocol 1)
- DBCO-functionalized molecule (e.g., protein, antibody)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Note: Avoid buffers containing sodium azide (NaN₃) as it will compete with the desired reaction.
- Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

- Prepare Reactants:
 - Prepare the azide-functionalized molecule in the Reaction Buffer.
 - Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., the Reaction Buffer or DMSO for a stock solution).
- Reaction Setup:
 - Combine the azide- and DBCO-functionalized molecules in the Reaction Buffer. A molar ratio of 1.5 to 3 equivalents of the DBCO-molecule to 1 equivalent of the azide-containing molecule is recommended to ensure complete consumption of the azide.
- Incubation:
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
- Purification:

- Purify the final conjugate to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography or affinity chromatography, depending on the properties of the conjugate.



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Caption: Workflow for SPAAC Reaction.

Troubleshooting and Optimization

- Low Hydrazone Ligation Yield:
 - Ensure the pH of the reaction buffer is between 4.5 and 5.5.
 - Add aniline as a catalyst to increase the reaction rate.
 - Increase the reaction time or the molar excess of the **Ald-CH2-PEG3-Azide**.
- Low SPAAC Yield:
 - Confirm that all buffers are free of sodium azide.
 - Increase the molar excess of the DBCO-functionalized molecule.
 - Optimize the reaction buffer and pH; HEPES buffer at pH 7 has been shown to have high reaction rates.
 - Increase the reaction temperature to 37°C to accelerate the reaction.
- Precipitation of Conjugates:
 - The PEG linker in **Ald-CH2-PEG3-Azide** enhances solubility, but if precipitation occurs, consider using a lower concentration of reactants or adding organic co-solvents like DMSO, ensuring they are compatible with your biomolecules.

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize **Ald-CH2-PEG3-Azide** for a wide range of bioconjugation applications.

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